molecular formula C12H14N2OS B4422543 2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole

2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole

Cat. No.: B4422543
M. Wt: 234.32 g/mol
InChI Key: DKSZBGKSWCFJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to a sulfanyl group, which is further connected to a methylated imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzyl chloride and 1-methylimidazole.

    Formation of Sulfanyl Intermediate: The 3-methoxybenzyl chloride is reacted with a thiol compound to form the 3-methoxybenzyl sulfanyl intermediate.

    Coupling Reaction: The sulfanyl intermediate is then coupled with 1-methylimidazole under suitable reaction conditions, such as the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires optimization of parameters such as temperature, pressure, and reaction time to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted benzyl derivatives.

    Reduction: Dihydroimidazole derivatives.

Scientific Research Applications

2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

2-[(3-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole can be compared with other similar compounds, such as:

    2-[(4-methoxybenzyl)sulfanyl]-1-methyl-1H-imidazole: Similar structure but with a different position of the methoxy group on the benzyl ring.

    2-[(3-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of a methoxy group.

    2-[(3-methylbenzyl)sulfanyl]-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of a methoxy group.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-14-7-6-13-12(14)16-9-10-4-3-5-11(8-10)15-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSZBGKSWCFJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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